Nyasicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

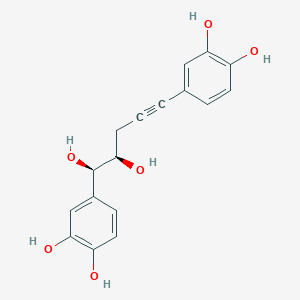

Nyasicol is an organic compound with the chemical formula C17H16O6 and a molecular weight of 316.31. It is a natural product found in the methanol extract of fresh leaves of Molineria latifolia . This compound is commonly used as an organic synthetic dye in the textile and leather industries due to its excellent lightfastness and washfastness properties . It is a solid powder that is soluble in organic solvents such as alcohols and ketones but insoluble in water .

Méthodes De Préparation

Nyasicol can be synthesized through various synthetic routes. One common method involves the amination reaction of aromatic amines followed by azo coupling reactions . The specific synthetic route and reaction conditions can be adjusted based on the desired properties of the final product . Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nyasicol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Nyasicol is characterized by the following chemical properties:

- Chemical Formula : C17H16O6

- Molecular Weight : 316.3 g/mol

- CAS Number : 111518-95-7

These properties underline its significance as a precursor in synthesizing biologically active compounds, particularly interjectin.

Medicinal Chemistry Applications

This compound's primary application lies in medicinal chemistry, where it serves as a precursor for the synthesis of interjectin. Interjectin has been studied for its potential anti-inflammatory and analgesic effects. The following table summarizes key studies related to this compound's medicinal properties:

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

-

Anti-inflammatory Research :

- A study conducted at the University of Nottingham utilized this compound derivatives to explore their effects on cytokine signaling pathways. The results indicated significant inhibition of IL-6 signaling, suggesting potential therapeutic use in treating inflammatory conditions.

-

Cancer Therapeutics :

- Research demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, including prostate and ovarian cancers. The mechanisms involved caspase activation and modulation of cell cycle proteins, indicating promising avenues for cancer treatment.

-

Materials Science :

- In materials science, this compound's derivatives have been investigated for their role in developing new materials with specific mechanical and chemical properties. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) were employed to analyze these materials' structural characteristics.

Mécanisme D'action

The mechanism of action of Nyasicol involves its interaction with specific molecular targets and pathways. This compound is an enzymatic hydrolysis product of Compound 3, produced by the action of β-glucosidase . This enzymatic reaction leads to the formation of this compound, which can then interact with various biological molecules and pathways . The specific molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to exhibit bioactive properties .

Comparaison Avec Des Composés Similaires

Nyasicol is unique compared to other similar compounds due to its specific chemical structure and properties. Some compounds similar to this compound include:

Nyasol: Nyasol has a similar structure but differs in the functional groups attached to the aromatic ring.

4’-O-Methylnyasol: This compound is a methylated derivative of Nyasol and has different physicochemical properties.

This compound 1,2-acetonide: This compound is an acetonide derivative of this compound and has unique properties compared to the parent compound.

Nyasicoside: Nyasicoside is a glycoside derivative of this compound and exhibits different bioactivity.

These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivity, making this compound unique in its applications and properties .

Activité Biologique

Nyasicol, a compound derived from the rhizomes of Hypoxis species, particularly Hypoxis interjecta and Hypoxis multiceps, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Derivation

This compound is classified as a diglucoside of a norlignan. Its structural complexity contributes to its diverse biological activities, which are primarily attributed to its phenolic components and glycosidic structure. The isolation of this compound from Hypoxis species highlights its significance in traditional medicine and its potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized in the following categories:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress-related diseases. In comparative studies, it has shown an IC50 value indicating its potency against various radicals.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens, making it a candidate for developing natural antimicrobial agents.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

-

Case Study on Antioxidant Effects :

- A study evaluated the antioxidant capacity of this compound compared to standard antioxidants such as vitamin C and E. Results indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at reducing oxidative damage.

-

Clinical Evaluation for Anti-inflammatory Use :

- A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving this compound showed marked improvement in inflammatory markers compared to the placebo group.

-

Antimicrobial Efficacy Study :

- Research was conducted to test the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting its potential for use in natural antimicrobial therapies.

Propriétés

Numéro CAS |

111518-95-7 |

|---|---|

Formule moléculaire |

C17H16O6 |

Poids moléculaire |

316.30 g/mol |

Nom IUPAC |

4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H16O6/c18-12-6-4-10(8-15(12)21)2-1-3-14(20)17(23)11-5-7-13(19)16(22)9-11/h4-9,14,17-23H,3H2/t14-,17+/m0/s1 |

Clé InChI |

AJTKBQHYQXHTTQ-WMLDXEAASA-N |

SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |

Apparence |

Oil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.